1-(4-cyanophenyl)-3,3-dimethylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIHUKZFGRXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002582 | |
| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82261-41-4 | |
| Record name | Urea, N'-(4-cyanophenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082261414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC202529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Cyanophenyl)-3,3-dimethylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8J2LY8PD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 1 4 Cyanophenyl 3,3 Dimethylurea
Strategies for the Synthesis of N,N-Dimethylurea and Related Key Intermediates
N,N-dimethylurea is a crucial building block for 1-(4-cyanophenyl)-3,3-dimethylurea. Its synthesis can be achieved through various strategies, ranging from traditional methods to more modern, environmentally benign processes.
The synthesis of urea (B33335) derivatives has historically relied on phosgene, a highly reactive but also highly toxic gas. nih.govrsc.org Modern synthetic chemistry increasingly favors phosgene-free alternatives to mitigate safety and environmental hazards. nih.govrsc.orgresearchgate.net
Phosgene-Based Synthesis: The traditional reaction involves treating an amine with phosgene. nih.gov In the context of N,N-dimethylurea, this would typically involve the reaction of methylamine with phosgene to produce N,N'-dimethylurea. google.com The general mechanism proceeds through an isocyanate intermediate, which then reacts with a second amine to form the urea derivative. nih.gov While effective, the hazardous nature of phosgene necessitates stringent safety precautions. rsc.orgtandfonline.com
Phosgene-Free Synthesis: To avoid the dangers of phosgene, a variety of safer substitute reagents have been developed. nih.gov These alternatives often provide the carbonyl group necessary for urea formation without the associated toxicity. Common phosgene substitutes include:
N,N'-Carbonyldiimidazole (CDI): A stable, crystalline solid that reacts with amines to form ureas without generating chlorinated byproducts. nih.gov
Carbonates: Reagents like diethyl carbonate or dimethyl carbonate can react with amines to form carbamates, which can then undergo aminolysis to yield ureas. nih.govresearchgate.net
Triphosgene: A solid, crystalline compound that serves as a safer source of phosgene, as it can be handled more easily. nih.gov
Carbon Dioxide (CO2): As a green and abundant C1 source, CO2 can be used to synthesize ureas directly from amines, often under catalytic conditions. rsc.org
| Approach | Key Reagent(s) | Advantages | Disadvantages |
| Phosgene-Based | Phosgene (COCl₂) | High reactivity, well-established methodology. nih.gov | Highly toxic, hazardous handling, corrosive byproducts (HCl). rsc.orgtandfonline.com |
| Phosgene-Free | CDI, Carbonates, Triphosgene, CO₂ | Increased safety, reduced toxicity, often milder reaction conditions, environmentally friendlier. nih.govrsc.orgrsc.org | May require catalysts, potentially lower reactivity or longer reaction times compared to phosgene. google.com |
The core chemical transformation in urea synthesis is the nucleophilic addition of an amine to a carbonyl group. byjus.com This fundamental reaction is central to both phosgene-based and phosgene-free methods.
In a typical reaction, the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbon of a carbonyl-containing species like an isocyanate, carbamate, or phosgene equivalent. byjus.com For instance, the formation of a urea derivative from an isocyanate involves the nucleophilic attack of an amine on the central carbon of the isocyanate group. nih.govorganic-chemistry.org
Catalysis plays a crucial role in modern urea synthesis, particularly in phosgene-free routes. Catalysts can enhance reaction rates, improve yields, and enable the use of less reactive carbonyl sources like CO₂. rsc.org Various catalytic systems have been developed, including:
Metal Catalysts: Transition metal complexes can activate amines or carbonyl sources, facilitating the C-N bond formation. chemrxiv.org
Ionic Liquids: These can serve as both solvents and catalysts, promoting the reaction of amines with CO₂. nih.gov
Organocatalysts: Simple organic molecules can catalyze the formation of ureas, offering a metal-free alternative. tandfonline.com
A process for preparing N,N-dimethylurea involves reacting dimethylamine and urea in a substantially anhydrous system. google.com The proposed mechanism suggests that urea first equilibrates into ammonia and cyanic acid; the cyanic acid then reacts with dimethylamine to produce the unsymmetrical dimethylurea. google.com
Ammonolysis refers to the cleavage of a bond by ammonia or an amine. In the context of urea synthesis, this typically involves the aminolysis of carbamates or related compounds. google.com This method provides a powerful, often milder, alternative to isocyanate-based routes.
The process involves reacting a carbamate with an amine, where the amine displaces the alcohol or phenol portion of the carbamate to form the urea. google.com For example, an efficient synthesis of urea derivatives can be achieved through the aminolysis of phenyl carbamates in dimethyl sulfoxide (DMSO). google.com This reaction proceeds under neutral and mild conditions, avoiding harsh reagents and producing phenol as an easily removable byproduct. google.com
Another example is the synthesis of urea via the ammonolysis of propylene carbonate. davidpublisher.com This process occurs in two stages, with the initial rapid formation of an intermediate, 2-hydroxypropyl carbamate, followed by a slower second stage of ammonolysis to yield urea. davidpublisher.com
Specific Synthetic Pathways to this compound
The synthesis of the target compound, this compound, involves combining the chemistries of a cyanophenyl precursor and a dimethylurea moiety.
A common and direct strategy for synthesizing this compound involves the reaction of a 4-cyanophenyl precursor that is activated for nucleophilic attack by dimethylamine.
From 4-Cyanophenyl Isocyanate: The most straightforward pathway is the reaction between 4-cyanophenyl isocyanate and dimethylamine. The highly electrophilic carbon of the isocyanate group readily undergoes nucleophilic addition by the secondary amine, dimethylamine, to yield the target urea derivative directly. nih.gov This reaction is typically high-yielding and clean.
From 4-Aminobenzonitrile (B131773): Alternatively, one can start from 4-aminobenzonitrile. guidechem.com This primary aromatic amine can be converted into the corresponding 4-cyanophenyl isocyanate intermediate in situ. This conversion can be achieved using phosgene or a phosgene substitute like triphosgene or CDI. nih.gov The generated isocyanate is not isolated but is immediately trapped with dimethylamine in the same reaction vessel to form this compound.
| Precursor | Reagents | Description |
| 4-Cyanophenyl isocyanate | Dimethylamine | A direct nucleophilic addition reaction where dimethylamine attacks the isocyanate to form the final product. nih.gov |
| 4-Aminobenzonitrile | 1. Phosgene or substitute (e.g., CDI)2. Dimethylamine | A two-step, one-pot process. 4-aminobenzonitrile is first converted to an isocyanate, which then reacts with dimethylamine. nih.govguidechem.com |
An alternative synthetic logic involves forming the C-N bond by coupling N,N-dimethylurea with a suitable 4-cyanophenyl electrophile. This approach leverages modern cross-coupling methodologies.
Chan-Lam Cross-Coupling: While N,N'-dimethylurea has been reported as an efficient ligand in copper-catalyzed Chan-Lam N-arylation reactions, the use of N,N-dimethylurea as the nucleophilic coupling partner is also conceivable. rsc.org This would involve a reaction between N,N-dimethylurea and a 4-cyanophenylboronic acid. The reaction would be catalyzed by a copper salt in the presence of an oxidant and a base. This method offers a pathway that avoids the use of isocyanates altogether.
Buchwald-Hartwig Amination: Similarly, a palladium-catalyzed Buchwald-Hartwig amination could potentially be employed. This reaction would couple N,N-dimethylurea with an aryl halide, such as 4-bromobenzonitrile or 4-iodobenzonitrile. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. This strategy is widely used for forming C-N bonds with a broad range of substrates.
Post-Synthetic Modification and Derivatization Strategies of the Chemical Compound
Once synthesized, this compound possesses several functional groups that can be subjected to post-synthetic modifications to generate a library of derivatives. These modifications can be broadly categorized into transformations of the aromatic cyano group and alterations to the urea linkage.
Functional Group Interconversions on the Aromatic Moiety
The nitrile (cyano) group on the phenyl ring is a versatile functional handle for further chemical transformations. Two primary interconversions are the hydrolysis of the nitrile to a carboxylic acid or an amide, and the reduction of the nitrile to a primary amine.
Hydrolysis of the Nitrile Group:
The hydrolysis of the cyano group can be achieved under either acidic or basic conditions. mdpi.com Vigorous acidic hydrolysis, typically by heating with a strong acid such as hydrochloric acid or sulfuric acid, will convert the nitrile directly to a carboxylic acid, yielding 4-(3,3-dimethylureido)benzoic acid. Milder basic conditions, on the other hand, can sometimes allow for the isolation of the intermediate amide, 4-(3,3-dimethylureido)benzamide. mdpi.com The choice of reaction conditions, including temperature and reaction time, is crucial in determining the final product. commonorganicchemistry.com
Reduction of the Nitrile Group:
The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. acs.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). researchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield 1-(4-(aminomethyl)phenyl)-3,3-dimethylurea. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, is another widely used method for nitrile reduction. acs.orgechemi.com Milder reducing agents, like diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. acs.orgresearchgate.net
The following table outlines the key functional group interconversions of the aromatic nitrile.
| Transformation | Product Functional Group | Typical Reagents and Conditions |
| Acidic Hydrolysis | Carboxylic Acid | Strong acid (e.g., HCl, H2SO4), heat |
| Basic Hydrolysis | Carboxylic Acid or Amide | Strong base (e.g., NaOH), heat (for carboxylic acid); Milder conditions for amide mdpi.comcommonorganicchemistry.com |
| Reduction | Primary Amine | LiAlH4 in ether, followed by aqueous workup; Catalytic hydrogenation (H2, Raney Ni or Pd/C) acs.orgresearchgate.netechemi.com |
| Partial Reduction | Aldehyde | DIBAL-H, followed by hydrolysis acs.orgresearchgate.net |
Modifications to the Urea Linkage
The urea linkage in this compound offers possibilities for modification, although the fully substituted nitrogen atom (the one bearing two methyl groups) is generally unreactive. The nitrogen atom attached to the cyanophenyl ring, however, bears a hydrogen atom that can potentially be substituted.
N-Alkylation and N-Arylation:
While direct N-alkylation of the urea nitrogen can be challenging, it may be achieved under specific conditions using a strong base to deprotonate the N-H bond, followed by reaction with an alkyl halide. N-arylation of phenylureas has been reported using copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids, suggesting a potential route for further derivatization at this position.
Reactions of the Carbonyl Group:
The carbonyl group of the urea is relatively unreactive towards nucleophiles due to the electron-donating character of the adjacent nitrogen atoms. However, reactions with very strong reducing agents could potentially reduce the carbonyl to a methylene group, though this would likely require harsh conditions that might also affect the cyano group. Reactions involving the carbonyl group of tetrasubstituted ureas are not commonly reported due to this reduced reactivity.
Advanced Spectroscopic and Crystallographic Elucidation of 1 4 Cyanophenyl 3,3 Dimethylurea
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Architectures
The molecular structure of 1-(4-cyanophenyl)-3,3-dimethylurea possesses key functional groups capable of forming robust hydrogen bonds, which are expected to be the primary drivers of its crystal packing. The urea (B33335) group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). Additionally, the nitrogen atom of the cyano group (-C≡N) can act as a hydrogen bond acceptor.
It is anticipated that the most prominent hydrogen bond will be an N-H···O interaction, forming a strong and directional bond between the urea groups of adjacent molecules. This is a common and well-characterized motif in the crystal structures of a vast number of urea derivatives. Such interactions typically lead to the formation of one-dimensional chains or tapes. For instance, in many N,N'-disubstituted ureas, molecules link into infinite chains where the urea groups are oriented in a head-to-tail fashion.
Furthermore, the cyano group is expected to participate in weaker C-H···N hydrogen bonds. The aromatic protons of the cyanophenyl ring or the methyl protons of the dimethylurea group could act as donors to the nitrogen of the cyano group on a neighboring molecule. These interactions, while weaker than the classical N-H···O bonds, play a crucial role in organizing the primary hydrogen-bonded chains into a three-dimensional architecture. The interplay of these different hydrogen bonds would likely result in a layered or more complex three-dimensional network structure.
Based on the analysis of similar compounds, the expected hydrogen bonding parameters are summarized in the table below.
| Donor | Acceptor | Type of Interaction | Probable Distance (Å) | Probable Angle (°) | Resulting Motif |
| N-H (urea) | O=C (urea) | Strong Hydrogen Bond | 2.8 - 3.0 | 160 - 180 | 1D Chains/Tapes |
| C-H (aromatic) | N≡C (cyano) | Weak Hydrogen Bond | 3.2 - 3.5 | 140 - 160 | Cross-linking of chains |
| C-H (methyl) | N≡C (cyano) | Weak Hydrogen Bond | 3.2 - 3.5 | 130 - 150 | Stabilization of packing |
| C-H (aromatic) | O=C (urea) | Weak Hydrogen Bond | 3.1 - 3.4 | 130 - 150 | Further network stabilization |
This interactive table is based on predicted values from related structures.
Conformational Preferences in the Crystalline State
The conformation of this compound in the crystalline state will be dictated by the need to achieve a low-energy state that maximizes favorable intermolecular interactions while minimizing steric hindrance. The key rotatable bonds are the C-N bonds connecting the phenyl ring to the urea unit and the C-N bond of the dimethylamino group.
A significant conformational feature would be the dihedral angle between the plane of the phenyl ring and the plane of the urea group. In many related structures, a relatively planar conformation is favored to maximize π-system conjugation, although some twisting is common to alleviate steric strain. The planarity is often influenced by the formation of intramolecular or intermolecular hydrogen bonds.
The urea moiety itself is generally planar. The orientation of the dimethylamino group relative to the rest of the molecule will be such that steric clashes with the cyanophenyl group are minimized. It is expected that the molecule will adopt a conformation that allows for the efficient formation of the intermolecular hydrogen bonds described in the previous section. The specific dihedral angles would be a balance between these competing electronic and steric effects.
| Torsion Angle | Description | Expected Angle (°) | Rationale |
| C(aryl)-C(aryl)-N-C(urea) | Rotation of the phenyl ring | 0 - 30 | Balance between π-conjugation and steric hindrance. |
| C(aryl)-N-C(urea)-N(dimethyl) | Planarity of the urea-aryl linkage | ~180 (trans) or ~0 (cis) | The trans conformation is generally more stable. |
| C(urea)-N-C(methyl)1 | Orientation of methyl group 1 | Variable | Influenced by crystal packing forces. |
| C(urea)-N-C(methyl)2 | Orientation of methyl group 2 | Variable | Influenced by crystal packing forces. |
This interactive table presents predicted conformational preferences.
Supramolecular Chemistry and Molecular Recognition of 1 4 Cyanophenyl 3,3 Dimethylurea
Principles of Hydrogen Bonding in Urea-Based Supramolecular Synthons
The urea (B33335) functional group is a cornerstone in supramolecular chemistry due to its capacity to form strong and directional hydrogen bonds. taylorfrancis.comnih.gov It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. researchgate.net This arrangement allows for the formation of robust and predictable self-assembly motifs, often referred to as supramolecular synthons.
Investigation of Intermolecular Hydrogen Bonding Motifs
In the solid state and in non-competitive solvents, urea derivatives, including 1-(4-cyanophenyl)-3,3-dimethylurea, predominantly form a characteristic one-dimensional tape or ribbon structure. This motif is sustained by a network of bifurcated N-H···O hydrogen bonds, where each urea molecule donates two hydrogen bonds to and accepts two hydrogen bonds from its neighbors, resulting in a stable R2²(8) graph-set notation. The presence of the electron-withdrawing cyanophenyl group can influence the strength and geometry of these hydrogen bonds.
However, the presence of other hydrogen bond acceptors, such as the nitrogen atom of the cyano group or solvent molecules, can lead to alternative hydrogen-bonding patterns. acs.org For instance, in diaryl ureas with electron-withdrawing groups, the urea tape synthon may be absent, with N-H donors preferentially bonding to these other acceptor sites. acs.org The interplay between these different potential interactions is crucial in determining the final supramolecular architecture. Studies on related systems have shown that introducing steric bulk can also influence the hydrogen-bonding motifs, sometimes favoring stacking interactions over the typical tape formation. reading.ac.uk
Intramolecular Hydrogen Bonding for Conformational Preorganization
While intermolecular hydrogen bonds dictate the assembly of multiple molecules, intramolecular hydrogen bonds can play a significant role in preorganizing the conformation of a single molecule, making it more amenable to specific intermolecular interactions or to binding a guest molecule. In the case of this compound, rotation around the C-N bonds can lead to different conformers.
While direct evidence for stable intramolecular hydrogen bonds in this compound itself is not extensively documented in the provided context, the concept of intramolecular hydrogen bonding stabilizing specific conformations is a well-established principle in similar urea-based systems. nih.gov For example, in more complex urea derivatives, intramolecular hydrogen bonds can create a defined cavity, predisposing the molecule to act as a receptor for specific guests. nih.gov This conformational control is a key strategy in the design of sophisticated host-guest systems.
Anion Recognition and Binding Studies of Cyanophenyl Urea Receptors
The polarized N-H bonds of the urea moiety make it an excellent functional group for the recognition and binding of anions. rsc.orgnih.gov The electron-withdrawing nature of the 4-cyanophenyl group in this compound further enhances the acidity of the N-H protons, thereby increasing their hydrogen-bonding strength and affinity for anions. researchgate.net
Mechanisms of Halide Anion Complexation and Selectivity
Urea-based receptors can bind halide anions through the formation of multiple hydrogen bonds. nih.gov For spherical anions like halides, the two N-H groups of a single urea moiety can form a bifurcated hydrogen bond. In more complex receptors incorporating multiple urea units, the anion can be encapsulated within a cavity, held in place by a network of hydrogen bonds.
Studies on related tripodal urea-based receptors featuring p-cyanophenyl groups have demonstrated a distinct selectivity for halide anions. nih.gov 1H NMR titration experiments revealed a binding trend in the order of F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov This selectivity is attributed to the charge density of the anion, with the smaller, more charge-dense fluoride (B91410) ion forming the strongest interactions with the receptor. The formation of a 1:1 complex between the receptor and the anion is often observed. nih.gov
| Anion | Binding Trend |
| Fluoride (F⁻) | Strongest |
| Chloride (Cl⁻) | ↓ |
| Bromide (Br⁻) | ↓ |
| Iodide (I⁻) | Weakest |
This table illustrates the general binding affinity trend of a urea-based receptor for halide anions, with fluoride showing the strongest interaction.
Computational Insights into Host-Guest Interactions
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the nature of host-guest interactions at the molecular level. nih.govweizmann.ac.il These studies can elucidate the geometry of the complex, the specific atoms involved in binding, and the energetic contributions of different interactions.
Role in Supramolecular Architectures: Gels, Capsules, and Crystalline Assemblies
The predictable and robust hydrogen-bonding capabilities of the urea group, as seen in this compound, make it a valuable component in the construction of a variety of ordered supramolecular architectures. nih.govresearchgate.net
The self-assembly of urea-based molecules can lead to the formation of extended, one-dimensional fibrous networks. When these fibers entangle and immobilize the solvent, a supramolecular gel is formed. tue.nl The properties of these gels, such as their thermal stability and mechanical strength, are directly related to the strength and nature of the underlying hydrogen-bonding interactions. While specific studies on gel formation by this compound are not detailed in the provided search results, the principle is well-established for similar bis-urea compounds. tue.nl
By designing urea-containing molecules with specific geometries, it is possible to create discrete, hollow structures known as supramolecular capsules. taylorfrancis.comresearchgate.net These capsules can encapsulate guest molecules within their inner cavity, acting as nanoscale reaction flasks or delivery vehicles. taylorfrancis.com The formation of these capsules is typically driven by the self-assembly of two or more urea-containing building blocks into a closed-surface structure stabilized by a network of intermolecular hydrogen bonds.
The directional nature of the hydrogen bonds in urea derivatives also lends itself to the formation of well-defined crystalline assemblies. researchgate.net The study of how molecules pack in the solid state, known as crystal engineering, is crucial for understanding and controlling the properties of materials. In the case of this compound and its analogues, the interplay of N-H···O and potentially N-H···N hydrogen bonds, along with π-π stacking interactions between the phenyl rings, dictates the final crystal structure. researchgate.net The transition from a gel state to a more ordered crystalline state has been observed in some bis-urea systems, highlighting the dynamic nature of these supramolecular assemblies. reading.ac.uk
| Supramolecular Architecture | Driving Force | Key Features |
| Gels | Entanglement of self-assembled fibrous networks | Solvent immobilization, thermo-reversibility |
| Capsules | Self-assembly into discrete, hollow structures | Guest encapsulation, nanoscale reaction environments |
| Crystalline Assemblies | Directional hydrogen bonding and other non-covalent interactions | Ordered packing, defined material properties |
This table summarizes the different types of supramolecular architectures that can be formed from urea-based building blocks and their key characteristics.
Non-Covalent Interactions Beyond Hydrogen Bonding (e.g., π-Stacking, NH-π Interactions)
The planar and electron-deficient nature of the cyanophenyl ring makes it an ideal candidate for π-stacking interactions . In the crystal structure of this compound, adjacent molecules can arrange themselves in a parallel-displaced or T-shaped geometry to maximize attractive electrostatic and van der Waals forces between the aromatic rings. The electron-withdrawing nitrile group polarizes the phenyl ring, creating a quadrupole moment that favors these offset stacking arrangements over a face-to-face orientation, which would be electrostatically repulsive. These interactions are characterized by specific geometric parameters, including the interplanar distance between the aromatic rings and the slip angle or offset distance.
Furthermore, the presence of the N-H group in the urea functionality, in proximity to the electron-rich π-system of the cyanophenyl ring of a neighboring molecule, gives rise to NH-π interactions . This type of interaction is a form of hydrogen bond where the π-cloud of the aromatic ring acts as a weak hydrogen bond acceptor. The proton on the nitrogen atom is attracted to the negative electrostatic potential on the face of the phenyl ring, contributing to the cohesion of the molecular assembly. The strength and geometry of these interactions are sensitive to the electronic nature of the aromatic ring and the acidity of the N-H proton.
| Interaction Type | Interacting Groups | Typical Geometric Parameters | Estimated Energy Contribution |
| π-π Stacking | Cyanophenyl - Cyanophenyl | Interplanar distance: 3.3 - 3.8 Å | 2 - 5 kcal/mol |
| NH-π Interaction | Urea (N-H) - Cyanophenyl (π-cloud) | H···π-centroid distance: 2.5 - 3.0 Å | 1 - 3 kcal/mol |
Note: The data in the table represents typical ranges for these types of interactions and serves as an illustrative guide. Precise values for this compound would require specific experimental or computational data which is not publicly available.
Environmental Chemical Studies and Degradation Pathways of Cyanophenyl Urea Compounds
Abiotic Degradation Mechanisms and Kinetics
Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. The primary abiotic degradation pathways for many organic pollutants, including phenylurea herbicides, are photochemical transformation and hydrolysis.
The photochemical behavior of phenylurea herbicides in aqueous solutions is significantly influenced by the nature and position of substituents on the phenyl ring. scispace.com For many phenylurea herbicides, direct photolysis is a potential degradation pathway, although its significance can vary. nih.gov The main reactions can include intramolecular rearrangements, photohydrolysis (especially for halogenated derivatives), N-demethylation, and oxidation of the methyl groups. scispace.comnih.gov
For 1-(4-cyanophenyl)-3,3-dimethylurea, specific photochemical transformation pathways are not extensively documented in publicly available literature. However, based on the known reactions of similar compounds, several pathways can be postulated. The presence of the cyano group (-C≡N) and the dimethylurea moiety will dictate the primary photochemical reactions. The primary photochemical processes for phenylurea herbicides often involve reactions with hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter in surface waters. nih.gov The interaction with •OH radicals, in particular, can lead to the formation of hydroxylated by-products. nih.gov
General photochemical degradation reactions for phenylurea herbicides can include:
Hydroxylation of the aromatic ring: The addition of a hydroxyl group to the phenyl ring.
N-Demethylation: The removal of one or both methyl groups from the urea (B33335) nitrogen.
Oxidation of the methyl groups: The conversion of a methyl group to a hydroxymethyl or carboxyl group.
Cleavage of the urea bridge: The breaking of the bond between the carbonyl group and the phenyl-substituted nitrogen.
It is important to note that photochemical degradation can sometimes lead to the formation of transformation products that may be more toxic than the parent compound. scispace.com
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of substituted urea herbicides against hydrolysis is a key factor in their environmental persistence. Generally, phenylurea herbicides can undergo hydrolysis to yield the corresponding aniline (B41778) and dimethylamine. oup.com The rate of this reaction is often dependent on pH and temperature. researchgate.net
For this compound, the primary hydrolysis reaction would be the cleavage of the urea linkage, leading to the formation of 4-aminobenzonitrile (B131773) and dimethylamine.
Table 1: Postulated Hydrolysis Products of this compound
| Precursor Compound | Hydrolysis Products |
| This compound | 4-aminobenzonitrile |
| Dimethylamine |
Biotic Degradation and Microbial Transformation Processes
Microbial degradation is a major pathway for the dissipation of phenylurea herbicides in the environment. oup.com A variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. oup.comnih.gov
Several bacterial strains have been identified that can degrade various phenylurea herbicides, often utilizing them as a source of carbon and nitrogen. Common degradation pathways initiated by microorganisms include N-demethylation and hydrolysis of the urea side chain. oup.comresearchgate.net
Bacterial genera known to be involved in the degradation of phenylurea herbicides include:
Arthrobacter nih.gov
Bacillus griffith.edu.au
Ochrobactrum nih.gov
Sphingomonas nih.gov
Micrococcus nih.gov
The initial steps in the microbial degradation of N,N-dimethylphenylureas typically involve the sequential removal of the methyl groups to form the corresponding N-monomethyl and N-desmethyl derivatives. This is then often followed by the hydrolysis of the urea bond to release the corresponding aniline. oup.com For this compound, this would lead to the formation of 4-aminobenzonitrile.
The nitrile group (-C≡N) of 4-aminobenzonitrile is also susceptible to microbial transformation. Bacteria capable of degrading aromatic nitriles often possess enzymes such as nitrilases or nitrile hydratases. frontiersin.orgresearchgate.net These enzymes can convert the nitrile group to a carboxylic acid and ammonia, or to an amide, respectively. frontiersin.org
Therefore, a plausible multi-step biotic degradation pathway for this compound would involve initial N-demethylation and urea hydrolysis, followed by the transformation of the resulting 4-aminobenzonitrile.
Table 2: Potential Microbial Degradation Intermediates of this compound
| Compound | Potential Transformation Product |
| This compound | 1-(4-cyanophenyl)-3-methylurea |
| 1-(4-cyanophenyl)-3-methylurea | 1-(4-cyanophenyl)urea |
| 1-(4-cyanophenyl)urea | 4-aminobenzonitrile |
| 4-aminobenzonitrile | 4-aminobenzoic acid |
Environmental Fate and Mobility in Various Compartments
The environmental fate and mobility of a pesticide determine its distribution in different environmental compartments such as soil, water, and air. For phenylurea herbicides, mobility in soil is largely governed by their sorption to soil particles, which is influenced by soil organic matter content, clay content, and the physicochemical properties of the herbicide itself. nih.gov
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates stronger sorption to soil and lower mobility. ucanr.edu Phenylurea herbicides with higher octanol-water partition coefficients (Kow), an indicator of hydrophobicity, tend to have higher Koc values and thus lower mobility. nih.govnih.gov
While a specific Koc value for this compound is not available in the reviewed literature, the mobility of other phenylurea herbicides varies from low to moderate. nih.govillinois.edu For instance, the Koc for other phenylurea herbicides can range from approximately 43 to 209 mL/g for alachlor (B1666766) to as high as 24,000 mL/g for glyphosate, which adsorbs very strongly to soil. illinois.edu Given its molecular structure, this compound would be expected to have moderate mobility in soil. Its water solubility and the polarity of the cyano group would contribute to its potential for leaching into groundwater, while its affinity for organic matter would retard this movement.
Structure-Degradation Relationship Analysis for Substituted Ureas
The relationship between the chemical structure of substituted ureas and their degradation rates is a critical area of study for predicting their environmental behavior. Quantitative Structure-Activity Relationship (QSAR) models are often employed to develop these relationships. nih.govnih.gov These models use molecular descriptors to predict the transformation rates and pathways of compounds.
For phenylurea herbicides, several structural features have been shown to influence their degradation:
Substituents on the phenyl ring: The type and position of substituents on the aromatic ring significantly affect the electronic properties and, consequently, the susceptibility to both abiotic and biotic degradation. Electron-withdrawing groups can influence the reactivity of the molecule. researchgate.net
N-alkylation of the urea moiety: The degree of substitution on the urea nitrogen atoms affects both the lipophilicity and the accessibility of the urea bridge to enzymatic attack. For example, N,N-dimethyl substituted ureas may be degraded via a different initial step (N-demethylation) compared to other substituted ureas. oup.com
Lipophilicity: The hydrophobicity of the molecule, often expressed as the octanol-water partition coefficient (log Kow), is a key factor in its sorption to soil and its bioavailability to microorganisms. nih.gov QSAR studies have shown that lipophilicity can be a key driver for the activity of some phenylurea derivatives. nih.gov
Electronic properties: Descriptors related to the electronic structure, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), have been found to be useful in predicting the transformation rates of phenylurea herbicides in soil. nih.govresearchgate.net
Materials Science Applications of Substituted Urea Derivatives
Application as Precursors or Building Blocks for Polymeric Materials
Substituted ureas can serve as monomers or building blocks in the synthesis of polymers like polyureas. The polymerization process often involves the reaction of a diisocyanate with a diamine, or other methods that form urea (B33335) linkages to build the polymer chain. While 1-(4-cyanophenyl)-3,3-dimethylurea possesses a single urea functional group and is asymmetrically substituted, its direct use as a primary monomer in large-scale polymer production is not documented. In principle, its functional groups could be modified to enable polymerization, or it could be incorporated as a pendant group to modify the properties of a polymer, but specific research detailing such a process is not available.
Formation of Metal-Organic Frameworks and Coordination Complexes
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of a molecule to act as a ligand is central to MOF synthesis. Urea derivatives can act as ligands through their oxygen and nitrogen atoms. uantwerpen.be The nitrile (-C≡N) group on the phenyl ring of this compound also provides a potential coordination site for metal ions.
Despite these structural features that suggest potential as a ligand, no specific MOFs or coordination complexes synthesized using this compound as the primary or secondary ligand are described in the reviewed literature. Research in this area often focuses on multi-topic ligands (molecules with multiple connection points) to build robust, porous frameworks. uantwerpen.bersc.org
Functional Materials Development Based on Urea Scaffolds
The development of functional materials often relies on the specific properties imparted by their molecular components. The urea scaffold is known for its ability to form strong, directional hydrogen bonds, which can be exploited to create self-assembling systems and supramolecular polymers. rsc.org These materials are of interest for applications such as sensors, responsive materials, and organogels.
The combination of the urea group for hydrogen bonding and the polar cyano group in this compound could theoretically be leveraged to design materials with specific electronic or self-assembly properties. However, there are no published studies dedicated to the development of functional materials based specifically on this compound's scaffold.
Emerging Research Frontiers and Prospective Applications
Integration of Advanced Machine Learning and AI in Urea (B33335) Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, and urea research is no exception. beilstein-journals.orgnih.gov These powerful computational tools are being employed to accelerate the discovery and optimization of synthetic pathways, predict molecular properties, and design novel urea derivatives with desired functionalities. beilstein-journals.orgnih.gov
Furthermore, machine learning models are being developed to predict the physicochemical and biological properties of molecules. nih.gov By training on existing data for a wide range of urea derivatives, these models could prospectively estimate properties of 1-(4-cyanophenyl)-3,3-dimethylurea, such as its solubility, binding affinity to specific biological targets, or its potential as a component in functional materials. This predictive capability can guide the rational design of new derivatives with tailored characteristics.
Table 1: Applications of AI/ML in Urea Chemistry
| Application Area | Description | Potential Impact on this compound |
| Retrosynthesis | AI algorithms predict potential synthetic pathways for a target molecule. nih.gov | Discovery of more efficient and sustainable synthesis routes. |
| Property Prediction | ML models forecast physicochemical and biological properties. nih.gov | A priori estimation of solubility, bioactivity, and material properties. |
| De Novo Design | Generative models propose novel molecular structures with desired features. | Design of new derivatives with enhanced performance for specific applications. |
| Reaction Optimization | AI systems optimize reaction conditions to maximize yield and minimize byproducts. beilstein-journals.org | Improvement of existing manufacturing processes for cost and waste reduction. |
Design of Novel Synthetic Methodologies for Complex Urea Derivatives
The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, enabling the construction of increasingly complex and functional molecules. In the realm of urea synthesis, researchers are moving beyond traditional methods to create more efficient, selective, and environmentally benign processes for producing intricate urea derivatives. nih.gov
Recent advancements include the development of catalyst-free and mild reaction conditions for the synthesis of unsymmetrical ureas. nih.gov These methods often circumvent the use of hazardous reagents like phosgene, which has been a mainstay of industrial urea synthesis. For a trisubstituted urea such as this compound, these novel approaches could offer safer and more sustainable production routes.
Moreover, innovative strategies are being explored for the late-stage functionalization of complex molecules with urea moieties. This allows for the introduction of the urea group at a later point in a synthetic sequence, which is particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals. Such methodologies could be hypothetically applied to modify existing complex structures with the this compound scaffold to explore new biological activities.
Exploration of Multicomponent Reaction Systems for Urea Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern synthetic chemistry. These reactions are highly atom-economical and can rapidly generate molecular diversity. The Biginelli reaction, a classic example of an MCR, has been widely used to synthesize dihydropyrimidinones, a class of heterocyclic compounds that includes urea derivatives. beilstein-journals.org
The exploration of novel MCRs for the synthesis of a broader range of urea derivatives is an active area of research. beilstein-journals.org These reactions offer the potential to construct complex urea-containing scaffolds in a single, efficient step. While the direct synthesis of this compound via a known MCR is not established, the principles of MCRs could be applied to design new convergent synthetic routes. For instance, a hypothetical MCR could be envisioned where a derivative of 4-cyanophenylamine, a source of the dimethylamino group, and a carbonyl source combine to form the target molecule or a close precursor.
Table 2: Examples of Multicomponent Reactions in Heterocyclic Synthesis
| Reaction Name | Reactants | Product Type |
| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinones/thiones |
| Ugi Reaction | Aldehyde/ketone, amine, isocyanide, carboxylic acid | α-acylamino carboxamides |
| Passerini Reaction | Aldehyde/ketone, isocyanide, carboxylic acid | α-acyloxy carboxamides |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, ammonia/amine | Dihydropyridines |
Development of Next-Generation Supramolecular and Functional Materials
Urea and its derivatives are excellent building blocks for the construction of supramolecular assemblies and functional materials due to their ability to form strong and directional hydrogen bonds. The two N-H groups and the carbonyl oxygen of the urea moiety can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-ordered, non-covalent structures.
Research in this area is focused on designing and synthesizing novel urea-based molecules that can self-assemble into complex architectures such as gels, liquid crystals, and polymers. These materials have a wide range of potential applications, including in drug delivery, tissue engineering, and sensing.
For this compound, the presence of the polar cyano group and the aromatic ring, in addition to the urea functionality, could lead to interesting self-assembly properties. Hypothetically, this compound could be explored as a component in the formation of supramolecular gels or as a building block for liquid crystalline materials. The cyano group could participate in dipole-dipole interactions, further influencing the packing and properties of the resulting material. The development of such materials represents a promising avenue for future research into the applications of this compound beyond its traditional uses.
Q & A
Q. What are the optimized synthetic routes for 1-(4-cyanophenyl)-3,3-dimethylurea, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via urea bond formation between 4-cyanophenyl isocyanate and dimethylamine. A validated protocol involves reacting substituted anilines with isocyanates in tetrahydrofuran (THF) under reflux, monitored by TLC. For example, yields up to 87% are achieved using stoichiometric equivalents of reactants, inert solvents, and bases like triethylamine to neutralize HCl by-products . Key factors include:
-
Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
-
Temperature : Reflux conditions (~66°C) improve reaction kinetics.
-
Purification : Precipitation or column chromatography removes unreacted reagents.
- Data Table :
| Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 4-Cyanophenyl isocyanate + dimethylamine | THF | 66 | 87.2 | >95 | |
| Analogous urea derivatives | DCM | 25 | 78.5 | 90–97 |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR verify urea NH peaks (~8–10 ppm) and aromatic/cyanophenyl signals.
- Mass Spectrometry : ESI-MS ([M+H] at m/z 256.1) confirms molecular weight .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the electronic properties of this compound?
Q. How does this compound compare to Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) in environmental persistence?
Q. What strategies resolve contradictions in reported biological activities of urea derivatives?
- Methodological Answer : Address variability via:
- Dose-Response Assays : IC50 values for enzyme inhibition (e.g., acetylcholinesterase) across multiple cell lines.
- Structural Analogues : Compare substituent effects (e.g., chloro vs. cyano groups) on receptor binding (SPR or ITC).
- Meta-Analysis : Cross-reference published IC50 values using standardized protocols (e.g., OECD guidelines) .
Key Research Gaps and Recommendations
- Synthetic Scalability : Optimize catalyst-free routes for gram-scale production (e.g., microwave-assisted synthesis).
- Ecotoxicity : Investigate cyanophenyl metabolites' bioaccumulation potential using QSAR models.
- Structure-Activity Relationships : Screen against understudied targets (e.g., kinase inhibitors) via high-throughput assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
